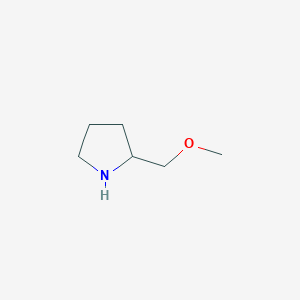
3,5-dibromo-2-(chloromethyl)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dibromo-2-(chloromethyl)thiophene (DBCT) is a heterocyclic aromatic compound belonging to the thiophene family. It is a colorless, crystalline solid that is soluble in organic solvents and has a melting point of 176-177°C. DBCT is of interest to chemists and pharmacologists due to its unique properties, which include its ability to form stable derivatives and its potential as a drug candidate.
Aplicaciones Científicas De Investigación
3,5-dibromo-2-(chloromethyl)thiophene has a wide range of scientific research applications. It has been used as a ligand for the synthesis of transition metal complexes, such as copper(I) and palladium(II) complexes. These complexes have been studied for their potential applications in catalysis, materials science, and drug delivery. 3,5-dibromo-2-(chloromethyl)thiophene has also been used in the synthesis of polymers, which have potential applications in the fields of nanotechnology, drug delivery, and biomedicine. Additionally, 3,5-dibromo-2-(chloromethyl)thiophene has been used in the synthesis of organic semiconductors, which have potential applications in the fields of optoelectronics and display technology.
Mecanismo De Acción
The mechanism of action of 3,5-dibromo-2-(chloromethyl)thiophene is not yet fully understood. It is believed that the compound binds to proteins and enzymes in the body, which results in changes in the activity of these proteins and enzymes. This binding can lead to changes in the metabolism of various compounds, including drugs. Additionally, 3,5-dibromo-2-(chloromethyl)thiophene is believed to interact with DNA and RNA, which can result in changes in gene expression and cellular function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,5-dibromo-2-(chloromethyl)thiophene are not yet well understood. However, it has been shown to have anti-inflammatory and antioxidant effects in animal models. Additionally, it has been shown to reduce the levels of certain hormones, such as cortisol and aldosterone, in rats. It has also been shown to have anti-cancer and anti-tumor effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3,5-dibromo-2-(chloromethyl)thiophene in laboratory experiments include its low cost, easy availability, and low toxicity. Additionally, it has a wide range of potential applications in the fields of catalysis, materials science, drug delivery, and biomedicine. However, there are some limitations to using 3,5-dibromo-2-(chloromethyl)thiophene in laboratory experiments. For example, the compound is unstable in the presence of light and oxygen, and it is difficult to separate from other compounds. Additionally, the compound is not water soluble, which can limit its use in biological experiments.
Direcciones Futuras
There are many potential future directions for research into 3,5-dibromo-2-(chloromethyl)thiophene. One potential direction is to develop new methods for synthesizing the compound. Additionally, research could be conducted to further investigate its mechanism of action and biochemical and physiological effects. Research could also be conducted to explore new applications for the compound, such as in the fields of drug delivery and biomedicine. Finally, research could be conducted to develop methods for increasing the stability of the compound in the presence of light and oxygen.
Métodos De Síntesis
3,5-dibromo-2-(chloromethyl)thiophene can be synthesized by a variety of methods. The most common method is the reaction of 3,5-dibromothiophene with chloromethyl methyl ether (CMME) in the presence of an acid catalyst. The reaction takes place at room temperature and is complete in a few hours. The product is a mixture of 3,5-dibromo-2-(chloromethyl)thiophene and the byproduct 3,5-dibromo-2-methylthiophene. The mixture can be separated by column chromatography.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 3,5-dibromo-2-(chloromethyl)thiophene can be achieved through a multi-step process involving the bromination and chloromethylation of thiophene.", "Starting Materials": [ "Thiophene", "Bromine", "Chloromethyl methyl ether", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Sodium sulfate", "Methanol", "Diethyl ether" ], "Reaction": [ "Bromination of thiophene using bromine in the presence of a catalyst such as iron or aluminum bromide to yield 3,5-dibromothiophene.", "Chloromethylation of 3,5-dibromothiophene using chloromethyl methyl ether and sodium hydroxide in methanol to yield 3,5-dibromo-2-(chloromethyl)thiophene.", "Neutralization of the reaction mixture with hydrochloric acid and extraction of the product with diethyl ether.", "Washing of the organic layer with sodium bicarbonate solution and drying over sodium sulfate.", "Purification of the product by recrystallization or column chromatography." ] } | |
Número CAS |
7311-52-6 |
Nombre del producto |
3,5-dibromo-2-(chloromethyl)thiophene |
Fórmula molecular |
C5H3Br2ClS |
Peso molecular |
290.4 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



